Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
Overview
Description
Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate is an organic compound with the molecular formula C10H9BrClFO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms, and the ethyl ester is attached to a chloroacetate group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate typically involves the esterification of 2-(4-bromo-2-fluorophenyl)-2-chloroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation Reactions: The phenyl ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine and fluorine substituents can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate.
Oxidation: Formation of 2-(4-bromo-2-fluorophenyl)-2-chloroacetic acid.
Reduction: Formation of 2-(4-bromo-2-fluorophenyl)-2-chloroethanol.
Scientific Research Applications
Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
- Ethyl 2-(4-bromo-2-fluorophenyl)acetate
- Ethyl 2-(4-bromo-2-chlorophenyl)acetate
- Ethyl 2-(4-fluoro-2-chlorophenyl)acetate
Comparison: Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, along with a chloroacetate group. This combination of substituents imparts distinct reactivity and biological activity compared to similar compounds. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity, while the bromine atom can influence its reactivity in substitution reactions.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFO2/c1-2-15-10(14)9(12)7-4-3-6(11)5-8(7)13/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNGZOYGXDOZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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